1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine

Description

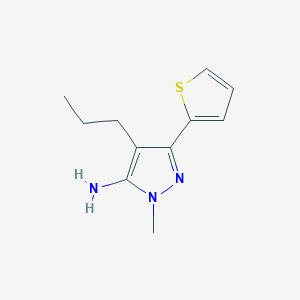

1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group, a propyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

2-methyl-4-propyl-5-thiophen-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H15N3S/c1-3-5-8-10(9-6-4-7-15-9)13-14(2)11(8)12/h4,6-7H,3,5,12H2,1-2H3 |

InChI Key |

SESGNFPISKPOCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N(N=C1C2=CC=CS2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:

Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.

Substitution Reactions: Introducing the thiophene ring through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

Catalytic Processes: Using catalysts to improve reaction efficiency.

Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or sulfoxides.

Reduction: Reduction of the thiophene ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution on the pyrazole or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents, organometallic reagents for cross-coupling.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may have applications in several fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the propyl group.

4-Propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the methyl group.

1-Methyl-4-propyl-1h-pyrazol-5-amine: Lacks the thiophene ring.

Uniqueness

The unique combination of substituents in 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-Methyl-4-propyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.29 g/mol. The compound features a pyrazole ring substituted with a thiophene moiety, which is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines, including melanoma and breast cancer cells. An IC50 value of 0.327 µM against the M14 melanoma cell line indicates potent activity, suggesting that the compound may inhibit tumor growth effectively .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This indicates strong bactericidal activity.

The proposed mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage .

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to stabilize microtubules, which is critical in cancer therapy .

Case Studies and Research Findings

Several studies provide insights into the efficacy and mechanisms of this compound:

- Antitumor Efficacy : In vivo studies using murine models demonstrated significant tumor growth inhibition without apparent toxicity, reinforcing its potential as an anticancer agent .

- Antimicrobial Evaluation : A study found that compounds with structural similarities exhibited strong biofilm inhibition against pathogenic bacteria, indicating their potential as therapeutic agents against infections .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.